Angiogenin

Ribonuclease kinetics Enzyme specificity Angiogenesis mechanism

Angiogenin (ANG), also designated RNase 5, is a secreted 14.4 kDa polypeptide member of the human pancreatic ribonuclease A (RNase A) superfamily. It shares approximately 33-35% amino acid sequence identity with bovine pancreatic RNase A and is encoded by the ANG gene located on chromosome 14q11.

Molecular Formula C78H125N25O23
Molecular Weight 1781.0 g/mol
Cat. No. B13778026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiogenin
Molecular FormulaC78H125N25O23
Molecular Weight1781.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88)
InChIKeyOQNNLMANCATHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiogenin (RNase 5) Procurement Guide: Baseline Identity and Class Context


Angiogenin (ANG), also designated RNase 5, is a secreted 14.4 kDa polypeptide member of the human pancreatic ribonuclease A (RNase A) superfamily [1]. It shares approximately 33-35% amino acid sequence identity with bovine pancreatic RNase A and is encoded by the ANG gene located on chromosome 14q11 [2]. Unlike other RNase A family members that primarily function as robust ribonucleases, angiogenin is a potent inducer of neovascularization, with its angiogenic activity being dependent on a markedly attenuated ribonucleolytic activity that is 10^5–10^6 fold lower than RNase A toward standard substrates [3]. This unique functional dichotomy—weak ribonuclease yet strong angiogenic factor—defines its specialized biological role and distinguishes it from in-class analogs.

Why Generic RNase A Family Substitution Fails for Angiogenin-Dependent Assays


In-class RNase A family members—such as RNase 1 (pancreatic), RNase 4, or bovine seminal RNase—cannot functionally substitute for angiogenin in angiogenesis research or drug discovery applications. Despite sharing the same catalytic fold and key active-site residues, these homologs exhibit 10^5–10^6-fold higher ribonucleolytic activity on standard substrates [1] and lack angiogenic activity altogether [2]. Furthermore, angiogenin possesses a unique dual-receptor system: high-affinity actin binding (Kd ~1–10 nM) on the endothelial cell surface [3], followed by receptor-mediated endocytosis and nuclear translocation [4]—a trafficking pathway not shared by RNase A. Substitution with generic ribonucleases would introduce artifactually elevated RNA degradation, abolish specific angiogenic signaling, and invalidate any data derived from angiogenesis assays, tRNA cleavage measurements, or angiogenin-targeted therapeutic screening. The quantitative evidence below delineates precisely why angiogenin-specific reagents are non-negotiable.

Angiogenin Quantitative Differentiation: Head-to-Head Evidence Versus Closest Analogs


Ribonucleolytic Activity: 10^5–10^6-Fold Lower Than RNase A Confirms Functional Specialization

Angiogenin's ribonucleolytic activity toward standard RNase substrates (e.g., cytidylyl(3',5')adenosine, uridylyl(3',5')adenosine) is 10^5 to 10^6 times less efficient than that of bovine pancreatic RNase A, despite containing identical catalytic residues [1]. This stark attenuation is not an experimental artifact but a structurally encoded feature: the pyrimidine-binding site corresponding to that of RNase A is sterically obstructed by Gln-117 [2]. Mutation of Gln-117 to Gly (Q117G) increases activity 21- to 30-fold toward dinucleotide substrates, demonstrating that the native structure actively suppresses ribonuclease potency to preserve angiogenic specificity [2].

Ribonuclease kinetics Enzyme specificity Angiogenesis mechanism

Angiogenic Potency: D116H Mutant Demonstrates 1–2 Orders of Magnitude Enhanced Neovascularization

Site-specific mutagenesis at Asp-116 establishes a direct quantitative link between ribonucleolytic activity and angiogenic potency. Native angiogenin exhibits measurable angiogenic activity in the chick chorioallantoic membrane (CAM) assay, but replacement of Asp-116 with histidine (D116H) produces a variant that is one to two orders of magnitude (10- to 100-fold) more potent in inducing neovascularization [1]. Concurrently, enzymatic activity toward tRNA increases 18-fold for D116H, 15-fold for D116A, and 8-fold for D116N relative to native angiogenin [1].

Angiogenesis Structure-activity relationship Therapeutic engineering

Receptor Binding: High-Affinity Actin Interaction (Kd ~1–10 nM) Not Shared by RNase A

Angiogenin binds to cell-surface actin on endothelial cells with high affinity, forming a complex with an apparent dissociation constant (Kd) of approximately 1–10 nM [1]. This interaction is specific to angiogenin; RNase A does not exhibit comparable actin binding and lacks angiogenic activity entirely [2]. The actin-angiogenin complex initiates receptor-mediated endocytosis, a prerequisite for nuclear translocation and subsequent angiogenic signaling [3].

Receptor-ligand binding Cell surface interaction Endothelial biology

Neutralization Efficacy: Monoclonal Antibody 26-2F Increases Tumor-Free Mice from 10-25% to 65% in HT-29 Xenografts

The noncytotoxic neutralizing monoclonal antibody 26-2F, specific for human angiogenin, was evaluated in an HT-29 human colon adenocarcinoma xenograft model in athymic mice. In a modified model designed to increase sensitivity to angiogenin antagonists, treatment with mAb 26-2F increased the percentage of tumor-free mice from a baseline of 10-25% to 65% [1]. Additionally, actin (an angiogenin-binding protein that antagonizes both human and mouse angiogenin) prevented tumor establishment at daily doses exceeding 50 times the molar amount of circulating mouse angiogenin without observable toxicity [1].

Cancer xenograft Therapeutic antibody Tumor angiogenesis

Comparative Angiogenesis: rPK1-3 Inhibits Angiogenin-, bFGF-, and VEGF-Induced Neovascularization with Equal Efficacy

In a rabbit corneal neovascularization model, recombinant plasminogen kringle 1-3 (rPK1-3) was tested for its ability to inhibit angiogenesis induced by three distinct pro-angiogenic factors: angiogenin (2.0 μg), basic fibroblast growth factor (bFGF, 500 ng), and vascular endothelial growth factor (VEGF, 500 ng). rPK1-3 significantly inhibited neovascularization induced by all three factors (p < 0.05), with the extent of inhibition proportional to rPK1-3 concentration [1]. This demonstrates that angiogenin-induced angiogenesis is pharmacologically targetable with comparable efficacy to VEGF- and bFGF-driven pathways.

Angiogenesis inhibition Corneal neovascularization Comparative efficacy

Na⁺ Concentration Sensitivity: 170-Fold Modulation of kcat/KM Reveals Unique Cationic Regulation

Angiogenin's ribonucleolytic activity exhibits extraordinary sensitivity to sodium ion concentration, a property not observed to the same magnitude in RNase A. Decreasing Na⁺ concentration from 0.25 M to 0.025 M causes a 170-fold increase in the value of kcat/KM [1]. This dramatic cation-dependent modulation is linked to substrate binding, as the binding of angiogenin to a tetranucleotide substrate analogue is also dependent on [Na⁺] [1]. In contrast, RNase A activity is far less sensitive to monovalent cation concentration over this range.

Enzyme regulation Ionic strength Assay optimization

Angiogenin Procurement: Evidence-Driven Application Scenarios for Research and Industry


Angiogenesis Mechanism Studies Requiring Specific tRNA Cleavage Without Broad RNA Degradation

Researchers investigating the molecular mechanisms of angiogenin-induced neovascularization require a reagent that retains angiogenic activity while exhibiting minimal promiscuous ribonuclease activity. Native angiogenin's 10⁵–10⁶-fold lower catalytic efficiency on standard RNase substrates [1] ensures that observed effects on endothelial cell proliferation, migration, and tube formation are attributable to specific angiogenic signaling rather than non-specific RNA degradation. This property is particularly critical in co-culture systems or in vivo models where off-target RNase activity would confound interpretation.

Anti-Angiogenic Drug Screening and Validation Using Defined Positive Controls

Drug discovery programs targeting angiogenin-dependent pathways require robust assay systems with validated positive and negative controls. The D116H mutant, which exhibits 10- to 100-fold enhanced angiogenic potency [2], serves as a high-activity benchmark for calibrating CAM assays and endothelial tube formation screens. Conversely, native angiogenin provides the physiologically relevant baseline activity against which inhibitor efficacy should be measured. Procurement of both native and D116H angiogenin enables rigorous dose-response and counter-screening protocols.

In Vivo Xenograft Studies of Angiogenin-Targeted Therapeutics

Investigators employing HT-29, A549, or HT-1080 human tumor xenograft models to evaluate angiogenin antagonists should reference the established efficacy benchmark of mAb 26-2F, which increases tumor-free survival from 10-25% to 65% in athymic mice [3]. This quantifiable endpoint provides a validated comparator for novel small molecule inhibitors or biologics. Additionally, the demonstrated safety margin of actin-based antagonists (>50× circulating angiogenin molar equivalent) establishes a therapeutic index reference [3].

Corneal Neovascularization Models for Ocular Angiogenesis Research

For ophthalmology-focused angiogenesis research, the rabbit corneal neovascularization model provides a direct, quantifiable system where angiogenin-induced vessel growth can be compared head-to-head with bFGF and VEGF [4]. Procurement of high-purity angiogenin (≥97% by SDS-PAGE) at defined doses (2.0 μg/implant) enables reproducible induction of corneal angiogenesis, facilitating evaluation of novel anti-angiogenic agents targeting angiogenin-specific pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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